molecular formula C16H23N3O4S B4572099 N-[4-(4-morpholinylcarbonyl)phenyl]-1-piperidinesulfonamide

N-[4-(4-morpholinylcarbonyl)phenyl]-1-piperidinesulfonamide

Cat. No.: B4572099
M. Wt: 353.4 g/mol
InChI Key: HVYMAZOETABLCB-UHFFFAOYSA-N
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Description

N-[4-(4-morpholinylcarbonyl)phenyl]-1-piperidinesulfonamide is a useful research compound. Its molecular formula is C16H23N3O4S and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.14092740 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ionic Liquid Crystals

Piperidinium, piperazinium, and morpholinium cations have been instrumental in the design of ionic liquid crystals. These compounds, combined with various anions, exhibit rich mesomorphic behavior, including high-ordered smectic and hexagonal columnar phases. The structuring of morpholinium compounds into hexagonal columnar phases at room temperature suggests potential applications in advanced material science for creating responsive, tunable materials (Lava, Binnemans, & Cardinaels, 2009).

Pro-drugs for Enhanced Dissolution Rates

N-Mannich bases of NH-acidic compounds with morpholine or piperidine have shown potential as pro-drugs to enhance aqueous solubility and dissolution rates. This approach, aimed at improving oral bioavailability, could revolutionize drug delivery systems by increasing the effectiveness of poorly soluble drug substances (Bundgaard & Johansen, 1980).

Bioactive Sulfonamides

Research into sulfonamides incorporating 1,3,5-triazine structural motifs, substituted with aromatic amines, morpholine, and piperidine, has highlighted their antioxidant and enzyme inhibitory profiles. These compounds have shown significant activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant to diseases such as Alzheimer's and Parkinson's, indicating their therapeutic potential (Lolak et al., 2020).

Lanthanoid Chelates for Hypersensitivity Examination

Complexes formed with 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone (Hpmbp) and lanthanoids have been studied for their physicochemical properties and electronic spectra. These studies contribute to our understanding of the hypersensitivity phenomenon in coordination chemistry, offering insights into the electronic structures and reactivity of lanthanide complexes, which have implications for their use in materials science and catalysis (Roy & Nag, 1978).

Properties

IUPAC Name

N-[4-(morpholine-4-carbonyl)phenyl]piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c20-16(18-10-12-23-13-11-18)14-4-6-15(7-5-14)17-24(21,22)19-8-2-1-3-9-19/h4-7,17H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYMAZOETABLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.